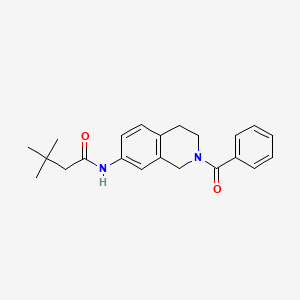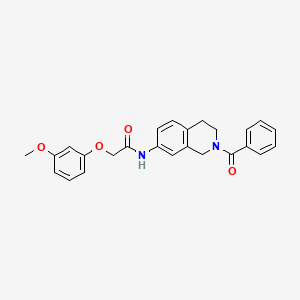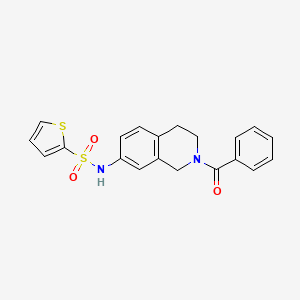![molecular formula C22H27N3OS B6501488 N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide CAS No. 1396792-99-6](/img/structure/B6501488.png)
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(ethylsulfanyl)benzamide, commonly referred to as DIMEB, is a novel organosulfur compound derived from the indole nucleus. It is an important component of sulfur-containing compounds, which are widely used in the pharmaceutical and agrochemical industries. DIMEB has a wide range of applications, including as a synthetic intermediate, a reagent for the synthesis of other compounds, and a pharmaceutical agent.
Applications De Recherche Scientifique
DIMEB has been used as a synthetic intermediate in the synthesis of various compounds, such as indole derivatives, sulfur-containing heterocycles, and nitroaromatics. It has also been used as a reagent for the synthesis of other compounds, such as indole derivatives, thioamides, and nitroaromatics. In addition, DIMEB has been used as a pharmaceutical agent to treat a variety of diseases, including cancer, diabetes, and infectious diseases.
Mécanisme D'action
The mechanism of action of DIMEB is not fully understood. However, it is believed to act as an agonist of the G-protein-coupled receptor, which is involved in the regulation of various physiological processes. In addition, DIMEB has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
DIMEB has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, anti-angiogenic, and anti-oxidant activities. It has also been shown to have cardioprotective and neuroprotective effects, as well as to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using DIMEB in laboratory experiments is its low toxicity and high solubility, which makes it an ideal reagent for the synthesis of various compounds. However, it is important to note that DIMEB can be unstable under certain conditions, such as high temperatures and acidic conditions. In addition, it is important to use an appropriate amount of DIMEB, as excessive amounts can lead to unwanted side effects.
Orientations Futures
The potential applications of DIMEB are vast, and continued research is needed to fully understand its mechanism of action and potential therapeutic applications. Possible future directions for DIMEB include further exploration of its anti-inflammatory, anti-proliferative, and anti-oxidant activities, as well as its ability to modulate the immune system. In addition, further research is needed to explore the potential of DIMEB as a therapeutic agent for cancer, diabetes, and infectious diseases.
Méthodes De Synthèse
DIMEB can be synthesized using a variety of methods, including the Gabriel synthesis, the Stille reaction, and the Ullmann reaction. The Gabriel synthesis involves the reaction of dimethylamine and ethylsulfanylbenzamide in the presence of an aryl halide and a base. The Stille reaction is a palladium-catalyzed coupling reaction of an aryl halide and an organosulfur compound in the presence of a base. The Ullmann reaction is a copper-catalyzed coupling reaction of an aryl halide and an organosulfur compound in the presence of a base.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-5-27-21-13-9-7-11-17(21)22(26)23-14-20(24(2)3)18-15-25(4)19-12-8-6-10-16(18)19/h6-13,15,20H,5,14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLJIRHJNPNJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(ethylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide](/img/structure/B6501408.png)
![3-(propan-2-yl)-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6501422.png)


![N-(5-chloro-2-methoxyphenyl)-2-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide dihydrochloride](/img/structure/B6501445.png)
![2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6501465.png)
![2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B6501471.png)
![2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6501475.png)

![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B6501515.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B6501527.png)
![2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6501539.png)